7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL
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Overview
Description
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is a complex organic compound featuring a quinoline core substituted with a trimethoxyphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL typically involves multiple steps:
Formation of the Trimethoxyphenyl Group: This step involves the methylation of gallic acid using dimethyl sulfate in the presence of a base such as sodium hydroxide.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the trimethoxyphenyl group and the oxadiazole ring with the quinoline core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and trimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL has diverse applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group.
Biology: It may serve as a probe for studying biological pathways involving quinoline and oxadiazole derivatives.
Materials Science: The compound could be used in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of this compound involves interactions with various molecular targets:
Molecular Targets: Potential targets include tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: The compound may inhibit tubulin polymerization, disrupt protein folding by inhibiting Hsp90, and interfere with redox homeostasis by targeting TrxR.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)chromen-4-one
- Methyl 3,4,5-trimethoxycinnamate
- Methyl 3,4,5-trimethoxybenzoate
Uniqueness
7-METHYL-3-[5-(3,4,5-TRIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]QUINOLIN-2-OL is unique due to its combination of a quinoline core, an oxadiazole ring, and a trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-methyl-3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-6-12-8-14(20(25)22-15(12)7-11)19-23-21(29-24-19)13-9-16(26-2)18(28-4)17(10-13)27-3/h5-10H,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFISXXKINCGMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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